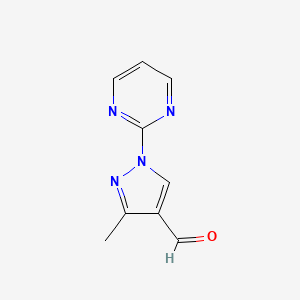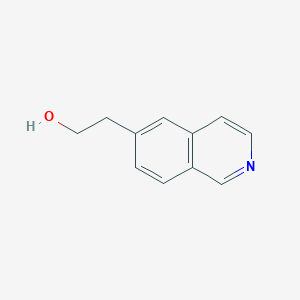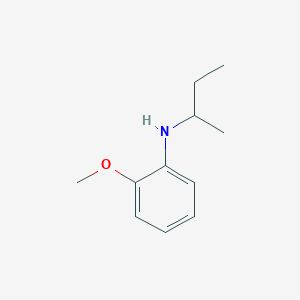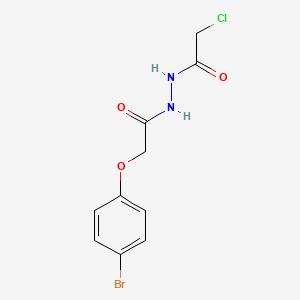
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a chloroacetyl group attached to an acetohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Formation of 2-chloroacetyl chloride: Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The 4-bromophenoxyacetic acid is then reacted with 2-chloroacetyl chloride in the presence of a base to form the desired 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide can vary depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
- 2-(4-chlorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-fluorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-chloroacetyl)acetohydrazide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The presence of different substituents can affect the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity can vary significantly depending on the nature of the substituent, influencing factors such as enzyme inhibition, antimicrobial activity, and potential therapeutic applications.
Conclusion
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. Further research is needed to fully explore its potential and develop new applications for this compound.
Propiedades
Número CAS |
790232-15-4 |
|---|---|
Fórmula molecular |
C10H10BrClN2O3 |
Peso molecular |
321.55 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Clave InChI |
CQSOWNMDSBLCGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



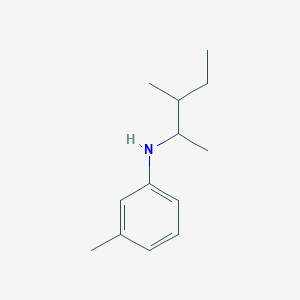
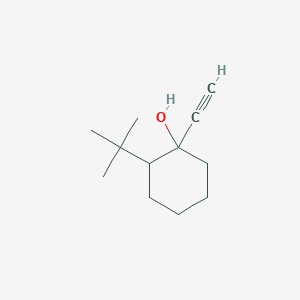
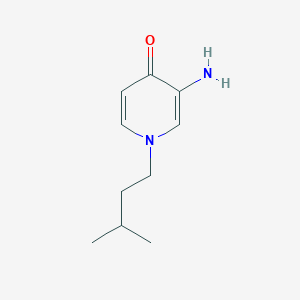
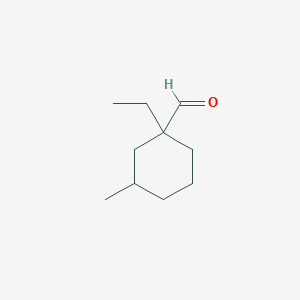

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
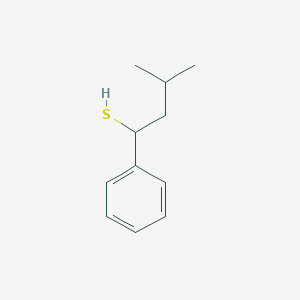
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)


